molecular formula C9H10BrNO B8309821 7-Bromo-5-methoxyindoline

7-Bromo-5-methoxyindoline

Cat. No. B8309821
M. Wt: 228.09 g/mol
InChI Key: OUVXILPYLYFYAF-UHFFFAOYSA-N
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Patent
US06525056B2

Procedure details

Part D: To 1-(tert-butoxycarbonyl)-7-bromo-5-methoxyindoline (1.16 g) in methanol (28 mL) was added HCl/ether (1.0 M, 14.1 mL, 4 eq.). The reaction was heated at 55° C. for 4 hours and then cooled to room temperature. Water (25 mL) was added and the pH was adjusted to 9 with NaOH (1 N, aq.). The mixture was extrated with ether, which was washed with brine, dried over MgSO4, and concentrated to give 7-bromo-5-methoxyindoline (685 mg).
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
HCl ether
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[CH:12][C:13]([O:18][CH3:19])=[CH:14][C:15]=2[Br:17])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl.CCOCC.O.[OH-].[Na+]>CO.CCOCC>[Br:17][C:15]1[CH:14]=[C:13]([O:18][CH3:19])[CH:12]=[C:11]2[C:16]=1[NH:8][CH2:9][CH2:10]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=CC(=CC(=C12)Br)OC
Name
HCl ether
Quantity
14.1 mL
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
28 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C2CCNC12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 685 mg
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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